Cas no 823-94-9 (2,4,6-trimethyl-1,3,5-triazine)

2,4,6-trimethyl-1,3,5-triazine structure
823-94-9 structure
商品名:2,4,6-trimethyl-1,3,5-triazine
CAS番号:823-94-9
MF:C6H9N3
メガワット:123.155760526657
MDL:MFCD00456896
CID:1806670
PubChem ID:13208

2,4,6-trimethyl-1,3,5-triazine 化学的及び物理的性質

名前と識別子

    • 2,4,6-trimethyl-1,3,5-triazine
    • 1,3,5-Triazine, 2,4,6-trimethyl-
    • 2,4,6-TRIMETHYL-S-TRIAZINE
    • s-Triazine, 2,4,6-trimethyl-
    • 2,4,6-Trimethyl-1,3,5-triazine (ACI)
    • s-Triazine, 2,4,6-trimethyl- (6CI, 7CI, 8CI)
    • 2,4,6-Trimethyl-1,3,5-s-triazine
    • Trimethyl-s-triazine
    • Trimethyltriazine
    • A12862
    • SCHEMBL92460
    • CS-0129379
    • AS-60791
    • Trimethyl-s-triazin
    • LASVAZQZFYZNPK-UHFFFAOYSA-N
    • 2,4,6-trimethyl-[1,3,5]triazine
    • AI3-61023
    • DTXSID80231678
    • YSWG313
    • MFCD00456896
    • SY270782
    • trimethyl-1,3,5-triazine
    • SB73694
    • 823-94-9
    • AKOS027324978
    • MDL: MFCD00456896
    • インチ: 1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3
    • InChIKey: LASVAZQZFYZNPK-UHFFFAOYSA-N
    • ほほえんだ: N1C(C)=NC(C)=NC=1C

計算された属性

  • せいみつぶんしりょう: 123.079647
  • どういたいしつりょう: 123.079647
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 63.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.7
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.044
  • ふってん: 289.3°C at 760 mmHg
  • フラッシュポイント: 137°C
  • 屈折率: 1.505

2,4,6-trimethyl-1,3,5-triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200019-5g
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 98%
5g
¥1921.00 2024-07-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD297589-250mg
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 95%
250mg
¥108.0 2024-04-18
eNovation Chemicals LLC
D759918-5g
1,3,5-Triazine, 2,4,6-trimethyl-
823-94-9 95+%
5g
$200 2024-06-07
Chemenu
CM525804-250mg
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 95%
250mg
$*** 2023-03-31
abcr
AB279530-1 g
2,4,6-Trimethyl-1,3,5-triazine, 97%; .
823-94-9 97%
1 g
€890.00 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X81225-1g
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 98%
1g
¥1598.0 2023-09-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD297589-1g
2,4,6-Trimethyl-1,3,5-triazine
823-94-9 95%
1g
¥281.0 2024-04-18
eNovation Chemicals LLC
D759918-1g
1,3,5-Triazine, 2,4,6-trimethyl-
823-94-9 95+%
1g
$90 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LW163-50mg
2,4,6-trimethyl-1,3,5-triazine
823-94-9 95+%
50mg
¥116.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LW163-50mg
2,4,6-trimethyl-1,3,5-triazine
823-94-9 95+%
50mg
¥116.0 2022-09-28

2,4,6-trimethyl-1,3,5-triazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  6 h, 10 kbar, 100 °C
リファレンス
Reaction of amidoximes with acetonitrile at high pressure
Baykov, Sergey V.; et al, Mendeleev Communications, 2016, 26(3), 264-265

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
A practical and easy synthesis of 2,4,6-trisubstituted-s-triazines
Herrera, Antonio; et al, Synthesis, 2004, (4), 503-505

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
1.2 Reagents: Potassium carbonate
2.1 Reagents: Acetic acid
リファレンス
Synthesis, characterization and properties of a new octupolar molecule
Qi, Xiaoyun; et al, Hubei Daxue Xuebao, 2012, 34(2), 176-179

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Carbon nitride (C3N4) ;  80 h, 180 °C
リファレンス
Mesoporous graphitic carbon nitride as a versatile, metal-free catalyst for the cyclisation of functional nitriles and alkynes
Goettmann, Frederic; et al, New Journal of Chemistry, 2007, 31(8), 1455-1460

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Acetic acid ;  25 - 30 °C; 24 h, 25 - 30 °C
リファレンス
Synthesis and characterisation of 2,6-di(2-hydroxy-styryl) 4-dimethyl-1,3,5-triazine
Zhou, Zi-yan; et al, Fenzi Kexue Xuebao, 2013, 29(3), 232-236

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Synthesis of the s-triazine system. III. Trimerization of imidates
Schaefer, Fred C.; et al, Journal of Organic Chemistry, 1961, 26, 2778-84

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran
リファレンス
Addition and substitution reactions of nitrile-stabilized carbanions
Arseniyadis, Simeon; et al, Organic Reactions (Hoboken, 1984, 31,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  10 min, rt
1.2 Reagents: Acetic acid ;  12 h
リファレンス
Synthesis and characterization of novel blue light-conversion agents: 2-pentylene-4,6-bis((1-phenyl)-1, 3-butadiene)-1,3,5-s-triazine
Luo, Guilin; et al, Guizhou Shifan Daxue Xuebao, 2010, 28(3), 93-95

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Ammonia Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, yttrium(3+) salt (3:1)
リファレンス
Lanthanide(III) ion-catalyzed reaction of ammonia and nitriles. Synthesis of 2,4,6-trisubstituted-s-triazines
Forsberg, John H.; et al, Journal of Heterocyclic Chemistry, 1988, 25(3), 767-70

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
リファレンス
Cyclotrimerization of nitriles by the reactive alkali metal hydrides
Zhang, Wen Ming; et al, Chinese Chemical Letters, 1995, 6(10), 839-42

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile
リファレンス
Formation of 1,2,4-triazoles by cation radical-induced oxidative addition of arylhydrazones of benzaldehyde and butyraldehyde to nitriles
Shine, Henry J.; et al, Journal of Organic Chemistry, 1988, 53(18), 4349-53

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  6 h, 10 kbar, 100 °C
リファレンス
Reaction of amidoximes with acetonitrile at high pressure
Baykov, Sergey V.; et al, Mendeleev Communications, 2016, 26(3), 264-265

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  7 - 10 min, 20 - 25 °C
1.2 Reagents: Acetic acid ;  30 min, 25 - 30 °C; 17 h, rt
リファレンス
A triazine-based multi-branched platinum acetylide complex: synthesis and photophysical properties
Guo, Jin; et al, Letters in Organic Chemistry, 2013, 10(1), 22-26

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  10 min, rt
1.2 Reagents: Acetic acid ;  12 h
リファレンス
Synthesis and characterization of novel blue light-conversion agent of triazine series in agricultural film
Luo, Gui-lin, Anhui Nongye Kexue, 2010, 38(29), 16090-16091

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Benzene ;  2 h, 20 - 25 °C; 16 - 20 h, < 40 °C
2.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  7 - 10 min, 20 - 25 °C
2.2 Reagents: Acetic acid ;  30 min, 25 - 30 °C; 17 h, rt
リファレンス
A triazine-based multi-branched platinum acetylide complex: synthesis and photophysical properties
Guo, Jin; et al, Letters in Organic Chemistry, 2013, 10(1), 22-26

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  24 h, 25 °C
1.2 Reagents: Acetic acid ;  rt; 18 h, 30 °C
リファレンス
Synthesis of octupolar molecule 2,4,6-tris[4-[4-[N-ethyl-N-(2-hydroxyethyl)] amino-phenylazo]styryl]-s-triazine
Yang, Fei; et al, Hecheng Huaxue, 2011, 19(2), 222-224

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  6 h, 10 kbar, 100 °C
リファレンス
Reaction of amidoximes with acetonitrile at high pressure
Baykov, Sergey V.; et al, Mendeleev Communications, 2016, 26(3), 264-265

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Product subclass 3: 1,3,5-triazines and phosphorus analogues
von Angerer, S., Science of Synthesis, 2004, 17, 449-583

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Acetic acid ;  rt; 1 h, rt; 26 h, rt
リファレンス
Novel synthesis of olefin-linked covalent organic frameworks via aldol condensation
Chen, Jiansong; et al, Huagong Jinzhan, 2021, 40(12), 6765-6776

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Acetic acid ;  24 h, 25 - 30 °C
リファレンス
Study on synthesis of s-triazine derivatives and their luminescence properties
Wang, Guang-rong, Huaxue Yanjiu Yu Yingyong, 2015, 27(7), 951-956

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Cupric acetate ,  Zinc Solvents: Methanol ,  Formamide
リファレンス
Triazines. II. Trimethyltriazine
Grundmann, Christoph; et al, Chemische Berichte, 1951, 84, 684-8

ごうせいかいろ 22

はんのうじょうけん
リファレンス
High-temperature transnitrilation of 2-bromocaproic acid
Polivin, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1990, (7), 1682-4

2,4,6-trimethyl-1,3,5-triazine Raw materials

2,4,6-trimethyl-1,3,5-triazine Preparation Products

2,4,6-trimethyl-1,3,5-triazine 関連文献

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